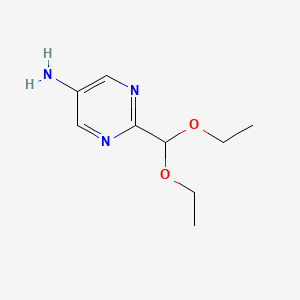
3-Chloro-5-methoxypyridine-4-carboxaldehyde
Overview
Description
3-Chloro-5-methoxypyridine-4-carboxaldehyde is a chemical compound that belongs to the class of monosubstituted pyridines . It is characterized by the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety .
Synthesis Analysis
The synthesis of this compound involves various reactions. It is a versatile chemical compound used extensively in scientific research. Its unique properties make it an essential component in various reactions, allowing for the synthesis of novel compounds.Molecular Structure Analysis
The molecular structure of this compound is determined by quantum chemical calculations made at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities are determined .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ .Scientific Research Applications
3-Chloro-5-methoxypyridine-4-carboxaldehydeethoxypyridine-4-carboxaldehyde has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of drugs such as anticonvulsants, antibiotics, and antifungals. Additionally, 3-chloro-5-methoxypyridine-4-carboxaldehyde is used as a precursor for the synthesis of other compounds such as 1,3-dicarboxylic acids, 1,4-dicarboxylic acids, and 1,5-dicarboxylic acids. It is also used in the synthesis of heterocyclic compounds such as furans, pyrroles, and thiophenes.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxypyridine-4-carboxaldehyde is not well understood. However, it is known that the compound can react with other molecules to form a variety of products. For example, it can react with an alcohol to form an ester, or with an aldehyde to form a carboxylic acid. Additionally, this compound can react with other molecules to form heterocyclic compounds such as furans, pyrroles, and thiophenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can react with other molecules to form a variety of products. Additionally, this compound has been shown to have anticonvulsant, antibiotic, and antifungal activities.
Advantages and Limitations for Lab Experiments
3-Chloro-5-methoxypyridine-4-carboxaldehydeethoxypyridine-4-carboxaldehyde has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent which can be used in a variety of chemical reactions. However, it is important to note that 3-chloro-5-methoxypyridine-4-carboxaldehyde is a hazardous compound and should be handled with care. Additionally, it is important to use the correct protective equipment when working with the compound.
Future Directions
There are several potential future directions for 3-chloro-5-methoxypyridine-4-carboxaldehyde. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of this compound in the synthesis of other compounds. Finally, further research could be done to explore the potential uses of this compound in the synthesis of drugs and other pharmaceuticals.
properties
IUPAC Name |
3-chloro-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCMQMOWRBUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609287 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905563-83-9 | |
| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)










